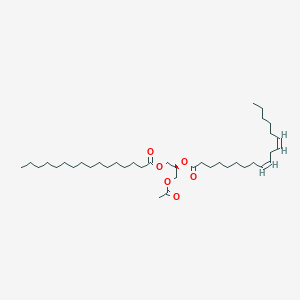

(S)-1-palmitoyl-2-linoleoyl-3-acetyl-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

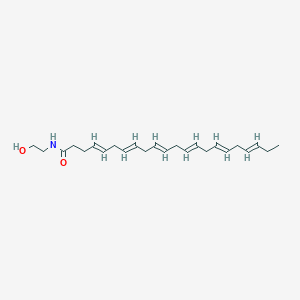

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, and antlers of Sika deer. Mosedipimod has been used in trials studying the supportive care and treatment of chemotherapy-induced neutropenia .

Méthodes De Préparation

The preparation of mosedipimod involves optimized synthetic routes. One such method includes the synthesis of EC18, a related compound, which has been evaluated in various pharmacological models . The industrial production methods for mosedipimod are not extensively documented, but it involves the use of specific reagents and conditions to ensure the purity and efficacy of the compound.

Analyse Des Réactions Chimiques

Mosedipimod undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of mosedipimod .

Applications De Recherche Scientifique

Mosedipimod has a wide range of scientific research applications. It has been shown to improve lung function and reduce inflammation and fibrosis in animal models . It is being investigated for its potential against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19 . Additionally, mosedipimod has applications in the treatment of immune system diseases, congenital disorders, and skin and musculoskeletal diseases . It is also being explored for its anticancer properties, particularly in enhancing the effects of other anticancer drugs .

Mécanisme D'action

Mosedipimod accelerates endocytic trafficking of pattern recognition receptors, allowing for the swift removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . This drug stimulates calcium influx into T lymphocytes and increases the production of various cytokines, including interleukin-2, interleukin-4, interleukin-12, interferon-gamma, and granulocyte-macrophage colony-stimulating factor . These actions stimulate the proliferation of hematopoietic stem cells, bone marrow stromal cells, and immune cells, including T and B lymphocytes, dendritic cells, and macrophages . Mosedipimod also enhances the cytolytic activity of natural killer cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 on cancer cells .

Comparaison Avec Des Composés Similaires

. Similar compounds include other triacylglycerols and fatty acid esters. mosedipimod is unique due to its specific molecular structure and its derived origin from Sika deer antler . Other similar compounds include various monoacetyldiacylglycerides found in seed oils and milk fat .

Propriétés

Formule moléculaire |

C39H70O6 |

|---|---|

Poids moléculaire |

635.0 g/mol |

Nom IUPAC |

[(2S)-1-acetyloxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-/t37-/m0/s1 |

Clé InChI |

GAKUNXBDVGLOFS-INJBRAEYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)

![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)

![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)

![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)

![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)

![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)

![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)